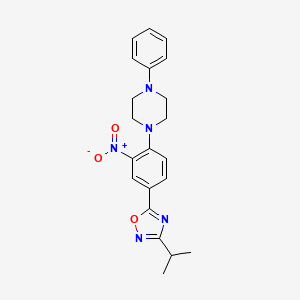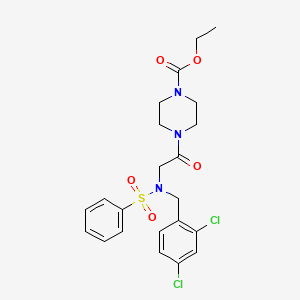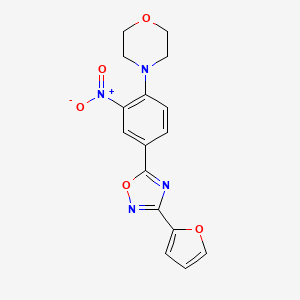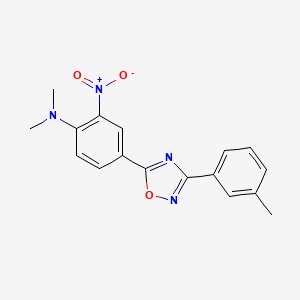
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DMTO, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMTO is a yellow crystalline solid that is widely used in the field of biochemistry and pharmacology due to its unique properties.
作用机制
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline works by reacting with NO to form a highly fluorescent product. The mechanism of this reaction involves the reduction of the nitro group in N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline by NO, which leads to the formation of a highly fluorescent compound. The fluorescence of this product can be measured using various spectroscopic techniques, which allows for the detection of NO in biological systems.
Biochemical and Physiological Effects:
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism, making it an ideal candidate for use in biological systems. N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has also been shown to be stable in the presence of various biological molecules, including proteins and nucleic acids, further highlighting its potential use in biological systems.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its high selectivity for NO, which allows for the detection of NO in the presence of other reactive oxygen species. N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline also has a high quantum yield, which makes it highly sensitive to NO detection. However, one of the limitations of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its relatively low solubility in water, which can limit its use in aqueous environments.
未来方向
There are several potential future directions for the use of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One potential application is the use of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a tool for studying the role of NO in various biological processes, including inflammation and cardiovascular disease. Another potential application is the development of new fluorescent probes based on the structure of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline for the detection of other reactive oxygen species. Overall, the unique properties of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline make it a promising candidate for various research applications in the field of biochemistry and pharmacology.
合成方法
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using various methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethyl-4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
科学研究应用
N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential use in various research applications. One of the most promising applications of N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. N,N-dimethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to selectively detect NO in the presence of other reactive oxygen species, making it an ideal candidate for NO detection in biological systems.
属性
IUPAC Name |
N,N-dimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-5-4-6-12(9-11)16-18-17(24-19-16)13-7-8-14(20(2)3)15(10-13)21(22)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWOCCTUYBYQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


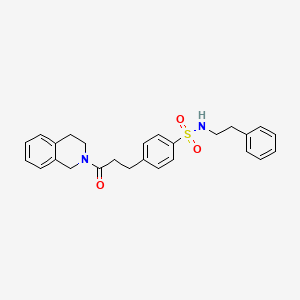


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)


![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
